![molecular formula C9H11BrN4O B1444945 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-propyl-1,2,4-oxadiazole CAS No. 1251048-76-6](/img/structure/B1444945.png)
3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-propyl-1,2,4-oxadiazole
Overview
Description
The compound “3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-propyl-1,2,4-oxadiazole” is a chemical compound with a molecular weight of 252.11 . It is a solid substance . The compound contains a bromo-pyrazolyl group attached to a methyl group, which is further attached to an oxadiazole ring .
Molecular Structure Analysis
The molecular structure of “3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-propyl-1,2,4-oxadiazole” is characterized by a bromo-pyrazolyl group attached to a methyl group, which is further attached to an oxadiazole ring . The InChI code for this compound is BXTGPJCVSUEYNV-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The compound “3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-propyl-1,2,4-oxadiazole” is a solid substance . It has a molecular weight of 252.11 . The InChI code for this compound is BXTGPJCVSUEYNV-UHFFFAOYSA-N .
Scientific Research Applications
Therapeutic Potential
Imidazole containing compounds, such as the one , are known for their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antileishmanial Activity
Pyrazole-bearing compounds, including the one , have shown potent antileishmanial activities . For instance, compound 13 displayed superior antipromastigote activity .
Antimalarial Activity
The same compounds have also been evaluated for their antimalarial activities . Compounds 14 and 15, for example, showed significant inhibition effects against Plasmodium berghei .
Inhibitor of Liver Alcohol Dehydrogenase
4-substituted pyrazoles, such as 4-bromo-1H-pyrazole, have been shown to act as inhibitors of liver alcohol dehydrogenase .
Antibacterial Activity
These compounds have been tested for their in vitro antibacterial activity against various bacteria, including Staphylococcus aureus, Bacillus subtilis (Gram positive), Escherichia coli, and Pseudomonas aeruginosa (Gram negative) .
Antifungal Activity
They have also been evaluated for their antifungal activity against Aspergilus flavus and Aspergillus niger .
Future Directions
The future directions for research on “3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-propyl-1,2,4-oxadiazole” could include further studies on its synthesis, chemical reactions, mechanism of action, and biological activities. Given the broad range of biological activities exhibited by similar compounds , this compound could be a potential candidate for drug development.
properties
IUPAC Name |
3-[(4-bromopyrazol-1-yl)methyl]-5-propyl-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN4O/c1-2-3-9-12-8(13-15-9)6-14-5-7(10)4-11-14/h4-5H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWDZUNSKFQJFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)CN2C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-propyl-1,2,4-oxadiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.